molecular formula C19H16N2O5 B11047837 2-amino-7-hydroxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11047837
M. Wt: 352.3 g/mol
InChI Key: CYORCIMMOAOBQQ-UHFFFAOYSA-N
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Description

2-AMINO-7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE: is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that includes an amino group, a hydroxy group, and a methoxy-substituted benzodioxin moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Chromene Ring Formation: The benzodioxin intermediate is then subjected to a reaction with a suitable aldehyde and a malononitrile derivative to form the chromene ring. This step often requires the use of a base such as piperidine to catalyze the reaction.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Conversion of nitro group to amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromenes and benzodioxins in various chemical reactions.

Biology

Biologically, this compound has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further pharmacological studies.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-AMINO-7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Its anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE: Lacks the benzodioxin moiety but shares the chromene core structure.

    7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE: Similar structure but without the amino group.

    2-AMINO-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE: Similar structure but lacks the hydroxy group.

Uniqueness

The uniqueness of 2-AMINO-7-HYDROXY-4-(8-METHOXY-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups and the presence of the benzodioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H16N2O5/c1-23-15-6-10(7-16-18(15)25-5-4-24-16)17-12-3-2-11(22)8-14(12)26-19(21)13(17)9-20/h2-3,6-8,17,22H,4-5,21H2,1H3

InChI Key

CYORCIMMOAOBQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N

Origin of Product

United States

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